molecular formula C7H12N2O2 B15199818 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione

Cat. No.: B15199818
M. Wt: 156.18 g/mol
InChI Key: JDEKWJQJLQHLBF-UHFFFAOYSA-N
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Description

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a substituted hydantoin derivative characterized by ethyl and methyl substituents at positions 3, 1, and 5 of the imidazolidine ring. These analogs are widely used as biocides, disinfectants, and chemical intermediates due to their stability and reactivity. The ethyl and methyl groups in the target compound likely influence its solubility, stability, and biological activity compared to halogenated counterparts.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethyl-1,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-4-9-6(10)5(2)8(3)7(9)11/h5H,4H2,1-3H3

InChI Key

JDEKWJQJLQHLBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods: Industrial production of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, and applications:

Compound Name (CAS) Substituents Molecular Weight Primary Uses Hazards/Regulatory Notes References
BCDMH (126-06-7) 3-Bromo-1-chloro-5,5-dimethyl 241.47 Germicide, water treatment, oxidant Oxidizing solid; releases Cl/Br
1,3-Dibromo-5,5-dimethyl (77-48-5) 1,3-Dibromo-5,5-dimethyl 241.47 Laboratory synthesis, oxidant Acute toxicity (H301), Category 2
1,3-Dichloro-5-ethyl-5-methyl (N/A) 1,3-Dichloro-5-ethyl-5-methyl N/A Sanitizer (274 g/kg in formulations) Oxidizing agent
MDM Hydantoin (116-25-6) 1-(Hydroxymethyl)-5,5-dimethyl 158.16 Preservative, chemical intermediate Lower toxicity
DMDM Hydantoin (6440-58-0) 1,3-Bis(hydroxymethyl)-5,5-dimethyl 278.22 Cosmetic preservative Regulated in consumer products
3-(2-Chloroethyl)-5,5-dimethyl (53066-53-8) 3-(2-Chloroethyl)-5,5-dimethyl 190.63 Synthetic building block Not specified

Key Findings

Halogenation vs. Alkylation :

  • Halogenated derivatives (e.g., BCDMH, 1,3-Dibromo-5,5-dimethyl) exhibit strong oxidative and biocidal properties due to halogen release . In contrast, alkylated derivatives like the target compound (3-Ethyl-1,5-dimethyl) likely prioritize stability over reactivity, making them suitable for prolonged applications.
  • The dichloro-ethyl-methyl analog (1,3-Dichloro-5-ethyl-5-methyl) is used at high concentrations (274 g/kg) in sanitizers, suggesting alkyl groups enhance formulation compatibility .

Hydroxymethyl Derivatives :

  • MDM and DMDM hydantoins, with hydroxymethyl substituents, are less toxic and serve as preservatives in cosmetics and pharmaceuticals . Their polar groups improve water solubility, unlike the hydrophobic ethyl/methyl groups in the target compound.

Toxicity Profiles: Halogenated analogs pose significant hazards (e.g., H272 oxidizer, H301 acute toxicity) , while non-halogenated derivatives like MDM hydantoin are safer for consumer use . The ethyl/methyl substitution in the target compound may reduce acute toxicity compared to halogenated counterparts.

Synthetic Utility :

  • Chloroethyl derivatives (e.g., 3-(2-Chloroethyl)-5,5-dimethyl) are intermediates in organic synthesis, indicating that alkylation at position 3 enhances versatility in drug development .

Biological Activity

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a cyclic compound belonging to the imidazolidine family. This compound is characterized by a five-membered ring containing nitrogen atoms and features two methyl groups and one ethyl group attached to the imidazolidine ring. Its molecular formula contributes to its unique properties and potential applications in medicinal chemistry and materials science.

Research indicates that 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione may interact with various biological molecules, particularly proteins involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential. Initial studies suggest that this compound could exhibit anti-inflammatory properties, although further investigations are necessary to clarify its binding affinities and specific molecular targets.

Comparative Analysis with Similar Compounds

The biological activity of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione can be better understood by comparing it with structurally similar compounds. The following table summarizes key features and potential biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
1-Methylimidazolidine-2,4-dioneContains one methyl groupSimpler structure; less steric hindrance
3-Methyl-1,5-dimethylimidazolidine-2,4-dioneContains two methyl groupsIncreased steric bulk; potential for different reactivity
1-Bromo-3-ethyl-5,5-dimethylimidazolidine-2,4-dioneContains a bromine substituentHalogenated derivative; altered reactivity profile

The unique combination of ethyl and dimethyl substituents on the imidazolidine ring enhances the potential biological activity of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione compared to other similar compounds.

Study on Inflammatory Pathways

A study explored the interaction of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione with proteins involved in inflammatory responses. The findings indicated that this compound could inhibit certain inflammatory markers in vitro. However, the exact pathways and mechanisms remain to be fully characterized.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione. These studies suggest that while the compound exhibits low acute toxicity levels in animal models, further long-term studies are necessary to evaluate chronic exposure effects and potential neurotoxicity .

Future Directions for Research

The current understanding of the biological activity of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione highlights several areas for future research:

  • In-depth Mechanistic Studies : Further investigations into the specific molecular targets and pathways affected by this compound.
  • Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) Studies : Exploring how modifications to its structure affect biological activity.

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